N-Boc-4-(1-carboxy-1-methylethyl)-4-hydroxypiperidine
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Overview
Description
N-Boc-4-(1-carboxy-1-methylethyl)-4-hydroxypiperidine is a chemical compound that belongs to the class of piperidine derivatives It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, a carboxylic acid functional group, and a hydroxyl group attached to a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Boc-4-(1-carboxy-1-methylethyl)-4-hydroxypiperidine typically involves the following steps:
Protection of Piperidine: The piperidine ring is protected using a tert-butoxycarbonyl (Boc) group to form N-Boc-piperidine.
Introduction of Carboxylic Acid Group: The carboxylic acid group is introduced through a series of reactions, often involving the use of reagents such as Grignard reagents or organolithium compounds.
Hydroxylation: The hydroxyl group is introduced via oxidation reactions, using oxidizing agents like potassium permanganate or chromium trioxide.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above, but optimized for higher yields and purity. This often includes the use of automated reactors, continuous flow systems, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-Boc-4-(1-carboxy-1-methylethyl)-4-hydroxypiperidine can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxylic acid group can be reduced to form an alcohol.
Substitution: The Boc protecting group can be removed under acidic conditions to yield the free amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Trifluoroacetic acid, hydrochloric acid.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of free amines.
Scientific Research Applications
N-Boc-4-(1-carboxy-1-methylethyl)-4-hydroxypiperidine has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential role in biological pathways and interactions.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-Boc-4-(1-carboxy-1-methylethyl)-4-hydroxypiperidine involves its interaction with specific molecular targets and pathways. The presence of the Boc protecting group allows for selective reactions at other functional groups, while the carboxylic acid and hydroxyl groups can participate in hydrogen bonding and other interactions. These properties make it a versatile compound in various chemical and biological processes.
Comparison with Similar Compounds
Similar Compounds
N-Boc-4-hydroxypiperidine: Lacks the carboxylic acid group.
4-(1-carboxy-1-methylethyl)piperidine: Lacks the Boc protecting group.
N-Boc-4-(1-carboxy-1-methylethyl)piperidine: Lacks the hydroxyl group.
Uniqueness
N-Boc-4-(1-carboxy-1-methylethyl)-4-hydroxypiperidine is unique due to the combination of the Boc protecting group, carboxylic acid, and hydroxyl group on the piperidine ring. This unique structure allows for selective reactions and interactions, making it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
2-[4-hydroxy-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]-2-methylpropanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25NO5/c1-12(2,3)20-11(18)15-8-6-14(19,7-9-15)13(4,5)10(16)17/h19H,6-9H2,1-5H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUJXHFXAZXQBFA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)(C(C)(C)C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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